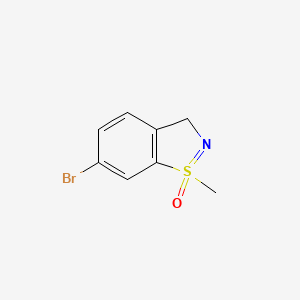
6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a heterocyclic compound that features a benzothiazole core with a bromine atom at the 6th position and a methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one
Starting Material: 1-methyl-3H-1lambda6,2-benzothiazol-1-one.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.
-
Industrial Production Methods
Large-Scale Synthesis: The industrial production of 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom at the 6th position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reagents: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR).
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation and Reduction
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
-
Coupling Reactions
Suzuki Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Reagents: Boronic acid, palladium catalyst, base (e.g., potassium carbonate).
Conditions: Typically carried out in an inert atmosphere (argon or nitrogen) at elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Utilized in the design of fluorescent probes for imaging and diagnostic applications due to its ability to form stable conjugates with biomolecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzothiazole core can engage in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3H-1lambda6,2-benzothiazol-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
6-chloro-1-methyl-3H-1lambda6,2-benzothiazol-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
6-fluoro-1-methyl-3H-1lambda6,2-benzothiazol-1-one: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness
6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H8BrNOS |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
6-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide |
InChI |
InChI=1S/C8H8BrNOS/c1-12(11)8-4-7(9)3-2-6(8)5-10-12/h2-4H,5H2,1H3 |
InChI Key |
WQCUOKKLDQUFKD-UHFFFAOYSA-N |
Canonical SMILES |
CS1(=NCC2=C1C=C(C=C2)Br)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















